Comparative In Vitro Anticancer Activity of 3-Amino-5-fluorooxindole
In direct head-to-head assays against standard cancer cell lines, 3-Amino-5-fluoro-2,3-dihydro-1H-indol-2-one demonstrates measurable cytotoxic activity, providing a quantitative baseline for its use in oncology research. The compound shows an IC50 of 12.4 µM against the A549 (lung cancer) cell line and an IC50 of 15.2 µM against the MCF-7 (breast cancer) cell line . This level of activity is notable for a compound of this class and provides a specific, quantifiable data point for researchers to compare with other potential oxindole-based leads or to use as a benchmark when generating new derivatives. While comparative data against a standard-of-care drug (e.g., doxorubicin) is not available in the same study, these values establish a concrete activity profile that can be referenced for lead optimization and structure-activity relationship (SAR) studies.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.4 µM (A549 cell line); 15.2 µM (MCF-7 cell line) |
| Comparator Or Baseline | Baseline: Untreated control cells; Comparator: Not available in a single study, allowing for cross-study comparison with other oxindole derivatives. |
| Quantified Difference | Not applicable (N/A) - No direct comparator provided in the source. The data serves as a specific baseline for this compound. |
| Conditions | Cell culture assay; A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. |
Why This Matters
This provides the first quantifiable benchmark for the compound's activity, allowing researchers to make informed decisions about its potency as a starting point for medicinal chemistry programs focused on specific cancer types.
